molecular formula C20H22FN7O3 B3019150 ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate CAS No. 920366-33-2

ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Katalognummer B3019150
CAS-Nummer: 920366-33-2
Molekulargewicht: 427.44
InChI-Schlüssel: CNSLHAHWAXMEFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a novel derivative that falls within the class of compounds known for their complex heterocyclic structures. These compounds often exhibit a range of biological activities and are of interest in the field of medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and studied.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simpler heterocyclic compounds. For instance, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was achieved by heating a precursor compound with diethyl malonate under reflux conditions . This suggests that the synthesis of the compound might also involve a similar strategy, possibly starting with a fluorophenyl-substituted pyrimidine and a piperazine derivative, followed by a condensation reaction to introduce the ethyl 4-oxobutanoate moiety.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple rings, including pyrimidine and triazole, which are common in pharmaceutical agents due to their potential interaction with biological targets. The structure is often confirmed using techniques such as IR, 1H-NMR, and mass spectrometry . Additionally, X-ray single crystal diffraction can provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. The presence of an ethyl ester group suggests that hydrolysis reactions could be relevant, potentially yielding the corresponding carboxylic acid. The heterocyclic rings may also participate in various chemical transformations, including nucleophilic substitutions or additions, depending on the electronic nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of heteroatoms such as nitrogen and fluorine can influence properties like solubility, melting point, and chemical stability. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict these properties and to compare them with experimental data. For example, DFT calculations were used to compare the geometrical parameters and spectral data of a related compound . Additionally, the antibacterial activity of these compounds can be assessed through microbiological assays to determine their effectiveness against various bacterial strains .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its therapeutic potential, as well as exploration of its mechanism of action and physical and chemical properties. The compound could potentially be used as a medicament as agonists of the cannabinoid receptor 2 .

Eigenschaften

IUPAC Name

ethyl 4-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN7O3/c1-2-31-17(30)8-7-16(29)26-9-11-27(12-10-26)19-18-20(23-13-22-19)28(25-24-18)15-5-3-14(21)4-6-15/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSLHAHWAXMEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.